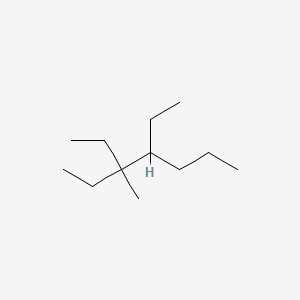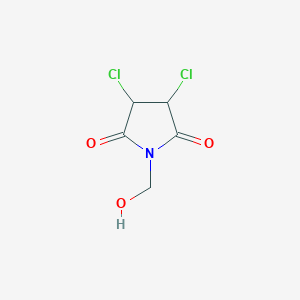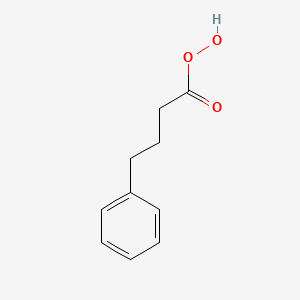
4-Phenylbutaneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutaneperoxoic acid is an organic compound with the molecular formula C10H12O3 It is a peroxy acid, characterized by the presence of a peroxide group (-O-O-) attached to a phenyl-substituted butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbutaneperoxoic acid can be synthesized through the oxidation of 4-phenylbutanoic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolution of 4-phenylbutanoic acid in an appropriate solvent such as acetic acid.
- Addition of hydrogen peroxide to the solution.
- Introduction of an acid catalyst, such as sulfuric acid, to facilitate the oxidation process.
- The reaction mixture is stirred at a controlled temperature until the formation of this compound is complete .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale reactors for the oxidation reaction.
- Continuous monitoring and control of reaction conditions to ensure high yield and purity.
- Efficient separation and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutaneperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other organic compounds into their corresponding oxidized forms.
Reduction: Under specific conditions, it can be reduced to 4-phenylbutanoic acid.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxidized organic compounds.
Reduction: Formation of 4-phenylbutanoic acid.
Substitution: Formation of substituted phenylbutanoic acids.
Scientific Research Applications
4-Phenylbutaneperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential therapeutic effects due to its oxidative properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenylbutaneperoxoic acid involves the transfer of oxygen atoms to substrates, facilitating their oxidation. The peroxide group (-O-O-) is highly reactive and can readily donate oxygen atoms to other molecules. This process involves the formation of reactive oxygen species (ROS) that can interact with various molecular targets, leading to the oxidation of substrates .
Comparison with Similar Compounds
4-Phenylbutanoic acid: The parent compound, lacking the peroxide group.
4-Oxo-4-phenylbutanoic acid: A structurally similar compound with a ketone group instead of a peroxide group.
Uniqueness: 4-Phenylbutaneperoxoic acid is unique due to its peroxide group, which imparts strong oxidizing properties.
Properties
CAS No. |
62103-17-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-phenylbutaneperoxoic acid |
InChI |
InChI=1S/C10H12O3/c11-10(13-12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChI Key |
OVHNQUUTKDKQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


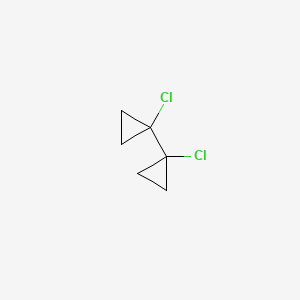
![Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate](/img/structure/B14558883.png)
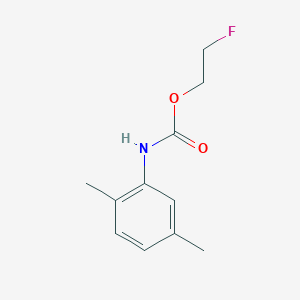
![2-[4-(2-Methoxyethoxy)butyl]-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14558897.png)
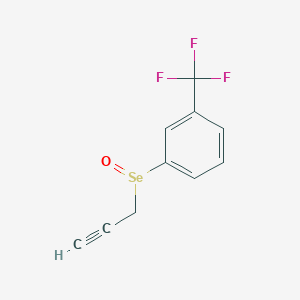
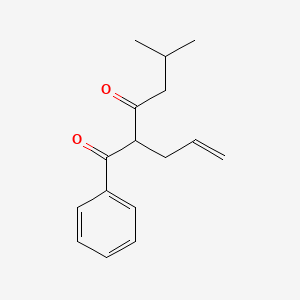
![4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14558918.png)
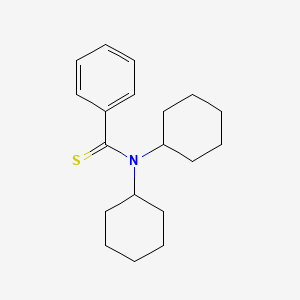
![[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B14558933.png)
![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)
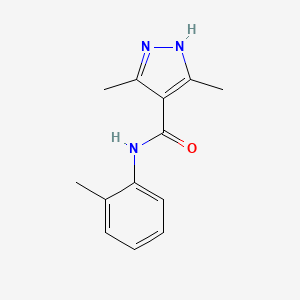
![3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide](/img/structure/B14558945.png)
